molecular formula C10H14S B13317351 1-Phenylbutane-2-thiol

1-Phenylbutane-2-thiol

Cat. No.: B13317351
M. Wt: 166.29 g/mol
InChI Key: WDZXMWCVLSAJDH-UHFFFAOYSA-N
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Description

1-Phenylbutane-2-thiol is an organic compound characterized by the presence of a thiol group (-SH) attached to a butane chain with a phenyl group at the first carbon. This compound is a member of the thiol family, known for their distinctive sulfur-containing functional group. Thiols are often recognized for their strong and unpleasant odors, which are reminiscent of rotten eggs or skunk spray.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylbutane-2-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 1-phenylbutane-2-bromide with sodium hydrosulfide (NaSH) in an aqueous or alcoholic medium. The reaction proceeds via an S_N2 mechanism, where the hydrosulfide ion acts as a nucleophile, displacing the bromide ion from the carbon chain .

Industrial Production Methods: In industrial settings, thiols are often produced using thiourea as a nucleophile. The reaction between 1-phenylbutane-2-bromide and thiourea forms an intermediate alkyl isothiourea salt, which is then hydrolyzed with an aqueous base to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylbutane-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Bromine (Br_2), iodine (I_2), hydrogen peroxide (H_2O_2), potassium permanganate (KMnO_4).

    Reducing Agents: Zinc (Zn), hydrochloric acid (HCl).

    Nucleophiles: Sodium hydrosulfide (NaSH), thiourea.

Major Products:

    Disulfides: Formed from the oxidation of thiols.

    Sulfinic and Sulfonic Acids: Formed from further oxidation of thiols.

    Thioethers: Formed from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 1-Phenylbutane-2-thiol involves its thiol group, which can undergo oxidation-reduction reactions. The thiol group can form disulfide bonds, which are crucial in stabilizing protein structures and protecting cells from oxidative damage . Additionally, thiols can act as nucleophiles in substitution reactions, allowing them to participate in various biochemical pathways.

Comparison with Similar Compounds

    Methanethiol (CH_3SH): A simple thiol with a strong odor, used as an odorant in natural gas.

    Ethanethiol (C_2H_5SH): Another simple thiol, commonly used as an odorant and in organic synthesis.

    1-Butanethiol (C_4H_9SH): Similar to 1-Phenylbutane-2-thiol but lacks the phenyl group.

Uniqueness: this compound is unique due to the presence of the phenyl group, which can influence its reactivity and physical properties. The phenyl group can provide additional stability and can participate in π-π interactions, making it distinct from simpler thiols .

Properties

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

1-phenylbutane-2-thiol

InChI

InChI=1S/C10H14S/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3

InChI Key

WDZXMWCVLSAJDH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CC=C1)S

Origin of Product

United States

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